molecular formula C10H13FOS B12639661 4-iso-Butoxy-3-fluorothiophenol

4-iso-Butoxy-3-fluorothiophenol

Cat. No.: B12639661
M. Wt: 200.27 g/mol
InChI Key: VTGJDVYBSQESNF-UHFFFAOYSA-N
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Description

4-iso-Butoxy-3-fluorothiophenol is an aromatic thiol compound with the molecular formula C10H13FOS. It is characterized by the presence of a fluorine atom and an isobutoxy group attached to a benzene ring, along with a thiol group (-SH). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-3-fluorothiophenol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-nitrophenol with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-3-isobutoxyphenol. This intermediate is then subjected to reduction using a suitable reducing agent like tin(II) chloride in hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3-fluorothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-iso-Butoxy-3-fluorothiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3-fluorothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting enzyme activity and protein function. The fluorine atom and isobutoxy group contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-iso-Butoxy-3-chlorothiophenol
  • 4-iso-Butoxy-3-bromothiophenol
  • 4-iso-Butoxy-3-iodothiophenol

Uniqueness

4-iso-Butoxy-3-fluorothiophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs.

Properties

Molecular Formula

C10H13FOS

Molecular Weight

200.27 g/mol

IUPAC Name

3-fluoro-4-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C10H13FOS/c1-7(2)6-12-10-4-3-8(13)5-9(10)11/h3-5,7,13H,6H2,1-2H3

InChI Key

VTGJDVYBSQESNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)S)F

Origin of Product

United States

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